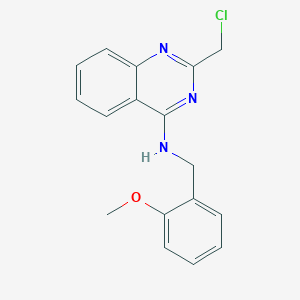

![molecular formula C11H12N4O B1425043 {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine CAS No. 1283108-35-9](/img/structure/B1425043.png)

{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine

Vue d'ensemble

Description

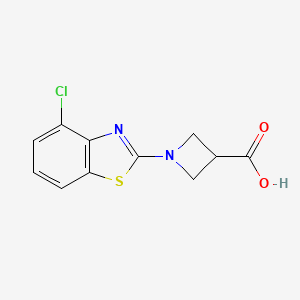

“{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” is a chemical compound with the CAS number 1283108-35-9 . It has a molecular weight of 216.24 and a molecular formula of C11H12N4O .

Molecular Structure Analysis

The molecular structure of “{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” consists of a pyridine ring attached to a pyridazine ring via an ethylamine linker .Applications De Recherche Scientifique

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit anti-fibrotic activities . These activities are particularly evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of liver fibrosis . The derivatives of this compound have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Anticancer Activity

Derivatives of “{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” have been synthesized and tested for their anticancer activity , particularly against lung cancer cell lines . These compounds have displayed more cytotoxic activity than the reference drug imatinib, with some derivatives showing significantly lower IC50 values, suggesting a strong potential for development as anticancer agents .

Antimicrobial and Antifungal Activity

The synthesized derivatives have also been evaluated for their antimicrobial and antifungal activities . They have been tested against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . The results have indicated that these derivatives possess higher activity than some existing drugs, which could lead to the development of new antimicrobial and antifungal agents .

Pharmacokinetic Profiles

The pharmacokinetic profiles of these derivatives have been studied, which is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds . This information is essential for the development of any pharmaceutical agent, as it affects the dosage and frequency of administration .

Receptor Tyrosine Kinase Inhibition

Some derivatives have been identified as inhibitors of receptor tyrosine kinase, an enzyme that plays a significant role in the signaling pathways of cancer cells . By inhibiting this enzyme, these compounds could potentially be used to treat various types of cancers by disrupting the signaling that leads to cancer cell proliferation .

Antioxidant Activity

The antioxidant activity of these derivatives has been assessed using the DPPH (2,2-diphenylpicrylhydrazyl) method . Antioxidants are important for protecting the body from oxidative stress, which can lead to chronic diseases. The results showed that the evaluated IC50 value was close to that of ascorbic acid, indicating these compounds could serve as effective antioxidants .

Propriétés

IUPAC Name |

2-(6-pyridin-3-ylpyridazin-3-yl)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-5-7-16-11-4-3-10(14-15-11)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTJZVCLOMPRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B1424968.png)

![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)

![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)